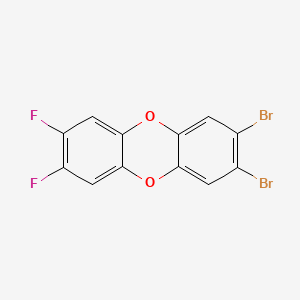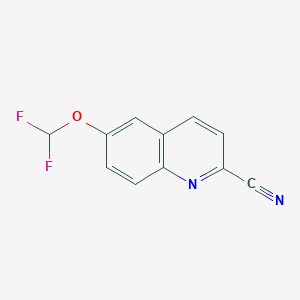![molecular formula C10H14F3NO B12834149 1-(9-Azabicyclo[6.1.0]non-9-yl)-2,2,2-trifluoroethanone](/img/structure/B12834149.png)
1-(9-Azabicyclo[6.1.0]non-9-yl)-2,2,2-trifluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9-Azabicyclo[610]non-9-yl)-2,2,2-trifluoroethanone is a chemical compound that features a bicyclic structure with a nitrogen atom incorporated into one of the rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9-Azabicyclo[610]non-9-yl)-2,2,2-trifluoroethanone typically involves the reaction of a bicyclic precursor with trifluoroacetic anhydride under controlled conditions The reaction is carried out in an inert atmosphere to prevent unwanted side reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-(9-Azabicyclo[6.1.0]non-9-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoroethanone group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
1-(9-Azabicyclo[6.1.0]non-9-yl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(9-Azabicyclo[6.1.0]non-9-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
9-Oxabicyclo[6.1.0]non-4-ene: An epoxide with similar bicyclic structure.
9-Methyl-9-azabicyclo[6.2.0]dec-4-en-10-one: A related compound with a different functional group.
Uniqueness
1-(9-Azabicyclo[6.1.0]non-9-yl)-2,2,2-trifluoroethanone is unique due to its trifluoroethanone group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are desired.
Propiedades
Fórmula molecular |
C10H14F3NO |
|---|---|
Peso molecular |
221.22 g/mol |
Nombre IUPAC |
1-(9-azabicyclo[6.1.0]nonan-9-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H14F3NO/c11-10(12,13)9(15)14-7-5-3-1-2-4-6-8(7)14/h7-8H,1-6H2 |
Clave InChI |
GBBWYONVOMAXBR-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC2C(N2C(=O)C(F)(F)F)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



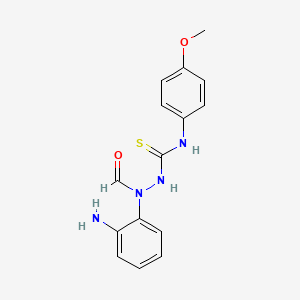
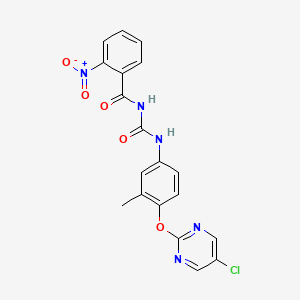

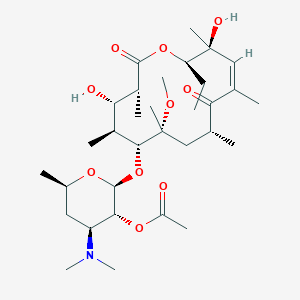

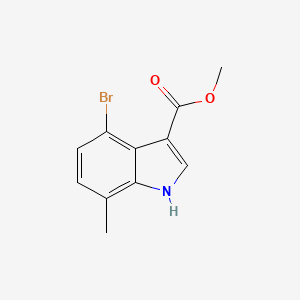

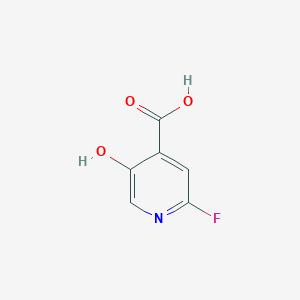
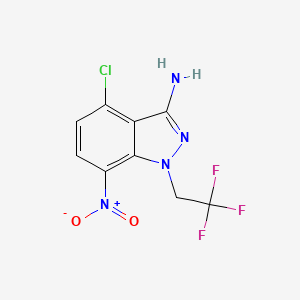
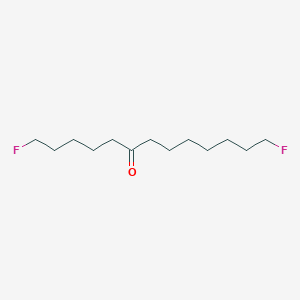
![(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine hydrochloride](/img/structure/B12834111.png)
